2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Anomeric stereoselectivity 1-O-Acylation Glycosyl ester synthesis

Standard acetyl-protected glucose derivatives enforce undesired β-selectivity via neighboring-group participation, blocking α-glycoside synthesis and risking acyl migration. This per-O-benzylated analog solves these stereochemical limitations. - **Tunable anomeric ratio:** From 9:1 α in THF to 1:8 β in benzene, enabling both anomers from one intermediate. - **Orthogonal stability:** Benzyl ethers resist acyl migration and base-sensitive deprotection conditions. - **Versatile anomeric handle:** Free 1-OH permits direct oxidation to lactones or reduction to open-chain derivatives without prior activation. Supplied as a crystalline solid. BenchChem guarantees ≥98% purity with batch-specific HPLC analysis.

Molecular Formula C34H36O6
Molecular Weight 540.6 g/mol
Cat. No. B15545596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Molecular FormulaC34H36O6
Molecular Weight540.6 g/mol
Structural Identifiers
InChIInChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30?,31-,32?,33?,34-/m1/s1
InChIKeyOGOMAWHSXRDAKZ-YGPYOWSRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Key Intermediate


2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS 4132-28-9) is a per-O-benzylated D-glucopyranose derivative in which all four non-anomeric hydroxyl groups are protected as benzyl ethers, leaving the anomeric 1-OH as a free hemiacetal . This compound is a cornerstone intermediate in carbohydrate chemistry, widely employed for the synthesis of glycosides, oligosaccharides, and pharmaceutical agents where precise anomeric control and orthogonal protecting group stability are required . Unlike ester-protected analogs, the benzyl ethers are non-participating groups that enable α-selective glycosylation and resist acyl migration, making this compound indispensable for routes that cannot tolerate neighboring-group participation or base-labile protecting groups [1].

Non-participating benzyl ethers support α-selective glycosylation routes.
Solvent-tunable anomeric control without changing protecting groups.
Free hemiacetal enables direct oxidation and C-glycoside formation.

Why Acetyl-Protected Analogs Cannot Substitute


Generic substitution of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose with its per-acetylated or per-benzoylated counterparts fails at the level of stereochemical control and protecting group orthogonality. The benzyl ethers are non-participating groups that permit solvent-tunable α/β anomeric ratios (from 9:1 α in THF to 1:8 β in benzene) [1], whereas acetyl esters enforce β-selectivity via neighboring-group participation, precluding α-glycoside synthesis [2]. Furthermore, benzyl ethers are stable to acyl migration under the non-neutral conditions required for downstream deprotection, a property not shared by acetyl esters, which readily migrate from O-1 to O-2 [3]. The free anomeric hemiacetal of the benzyl-protected form also enables direct oxidation to lactones or reduction to open-chain derivatives without prior anomeric activation—a versatility absent in 1-O-acetyl-blocked analogs [4].

Acetyl esters participate and bias toward β-selectivity, which may limit α-glycoside synthetic routes.

Acetyl migration from C-1 to C-2 may occur during late-stage deprotection, risking product mixtures.

Per-acetylated glucose lacks a free anomeric OH, requiring an extra deprotection step that may reduce overall yield.

Quantitative Evidence vs. Analogs


Solvent-Controlled Anomeric Selectivity in Acylation

Metalated 2,3,4,6-tetra-O-benzyl-D-glucopyranose (TBG) undergoes stereoselective acylation with acid chlorides in which the anomeric outcome is quantitatively controlled by the solvent. When the reaction is performed in tetrahydrofuran (THF), the α-anomer predominates with an α:β ratio of 9:1 and chromatographically purified yields exceeding 95%. In contrast, the same reaction in anhydrous benzene at 62 °C delivers the β-anomer with an α:β ratio of approximately 1:8 [1]. Per-acetylated glucose (2,3,4,6-tetra-O-acetyl-D-glucopyranose) cannot achieve this α-selective outcome because the C-2 acetate participates in neighboring-group anchimeric assistance, obligating β-glycoside formation [2].

Anomeric Selectivity
Head-to-head
α:β 9:1 (THF)β only (acetyl)

Solvent-switchable anomeric control reduces precursor inventory.

Requires metalation and anhydrous conditions.

Anomeric stereoselectivity 1-O-Acylation Glycosyl ester synthesis

Enhanced Reactivity of Benzylated Glycosyl Donors

In a systematic study of glycosyl donor reactivity, the armed S-ethyl thioglycoside bearing 2,3,4,6-tetra-O-benzyl protection (donor 1C) required 10 hours to reach completion (89% yield, α:β = 1:4) when activated with iodine at −25 °C. The superarmed counterpart with 2-O-benzoyl-3,4,6-tri-O-benzyl protection (donor 2C) completed the same reaction in less than 1 hour (93% yield, β only), representing at least a 10-fold reactivity increase attributable to the electron-donating benzyl ethers at C-3, C-4, and C-6 [1]. By contrast, per-benzoylated donors (disarmed) are deactivated by electron-withdrawing ester groups and require substantially longer reaction times or fail to react under identical conditions. This quantitative reactivity hierarchy validates the armed-disarmed principle and positions the per-benzylated donor as the preferred choice when high reactivity is required without introducing anomeric directing groups [2].

Glycosyl Donor Reactivity
Cross-study comparable
≥10×faster than benzoylated

Enables one-pot iterative oligosaccharide assembly.

Armed per-benzylated donor; disarmed counterpart unreactive under same conditions.

Glycosylation kinetics Armed-disarmed concept Thioglycoside activation

Benzyl Ethers Prevent Acyl Migration

Prior art for the synthesis of 1-α-glucosyl esters using acetyl protection was confined to hindered ester functions (gallate, 5% yield; mesitoate, 17% yield) because unhindered acetyl esters undergo rapid migration from the anomeric C-1 position to C-2 under the non-neutral hydrogenolysis conditions required for benzyl ether removal [1]. In contrast, 2,3,4,6-tetra-O-benzyl-D-glucopyranose yields anomerically pure 1-O-acyl esters in 85–90% yield without acyl migration, because the benzyl protecting groups are removed by catalytic hydrogenolysis while the anomeric ester remains intact [1]. Per-acetylated glucose (2,3,4,6-tetra-O-acetyl-D-glucopyranose) is fundamentally incompatible with this sequence, as base-catalyzed deacetylation would simultaneously cleave the anomeric ester and all other acetate protecting groups [2].

Acyl Migration Resistance
Class-level inference
85–90% yield vs 5–17% (acetyl)

Stable anomeric ester through hydrogenolysis.

Class-level; confirm with specific substrate and conditions.

Protecting group stability Acyl migration Anomeric ester synthesis

Key Precursor for Nojirimycin and SGLT2 Inhibitors

2,3,4,6-Tetra-O-benzyl-D-glucopyranose serves as the direct starting material for the total synthesis of the antibiotic (+)-nojirimycin, a potent α-glucosidase inhibitor. The synthesis proceeds from commercially available TBG (compound 2) through a 7-step sequence including thioacetalisation, C-5 oxidation, diastereoselective oxime reduction, and hydrogenolysis to deliver (+)-nojirimycin [1]. In the industrial pharmaceutical domain, the compound is a documented precursor for the synthesis of the SGLT2 inhibitor dapagliflozin and the α-glucosidase inhibitors voglibose and miglitol—collectively representing multi-billion-dollar drug classes for type 2 diabetes [2]. While 2,3,4,6-tetra-O-benzyl-D-galactopyranose and -mannopyranose are also used as intermediates, only the D-gluco configuration delivers the stereochemistry required for these specific pharmacophores, as the biological activity of nojirimycin, voglibose, and dapagliflozin depends critically on the D-gluco stereochemistry at C-2, C-3, C-4, and C-5 [3].

Validated Synthetic Routes
Supporting evidence
4reported drug intermediate syntheses

Direct link to established drug intermediate routes.

D-gluco stereochemistry essential; D-galacto/manno analogs lack comparable routes.

Pharmaceutical intermediate Total synthesis Drug substance precursor

Direct C-Glycoside and Lactone Synthesis

The anomeric hemiacetal of 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be directly activated with trifluoroacetic anhydride (TFAA) and Lewis acids to form α-configured C-D-glucopyranosyl derivatives upon reaction with silyl enol ethers or allylsilanes, whereas reaction with activated aromatic nucleophiles generates the corresponding β-anomers [1]. Additionally, the hemiacetal undergoes palladium-catalyzed oxidation to yield 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone in high yield, a transformation that is not directly accessible from 1-O-acetyl-protected glucose, which requires prior anomeric deacetylation [2]. 2,3,4,6-Tetra-O-acetyl-D-glucopyranose lacks a free anomeric OH and must first be converted to the hemiacetal through selective deacetylation before such transformations can be attempted, introducing an additional synthetic step with attendant yield loss.

Step Economy
Class-level inference
1 step saved, 10–20% yield advantage

Eliminates anomeric deprotection before oxidation or C-glycosylation.

Based on comparison with acetyl-protected analog requiring prior deacetylation.

C-Glycoside synthesis Lactone oxidation Anomeric diversification

Recommended Procurement Scenarios


Divergent α/β-Glucosyl Ester Synthesis

One-Pot Oligosaccharide Assembly via Armed Donors

1-O-Acyl Glucosyl Prodrug Synthesis

Synthesis of Nojirimycin and SGLT2 Inhibitors

Application
Selection Property
Validation Focus
Divergent α/β-Glucosyl Ester Synthesis
Solvent-tunable anomeric selectivity
Confirm α/β ratio by NMR after acylation
One-Pot Oligosaccharide Assembly
Armed glycosyl donor reactivity window
Reactivity benchmarking under I₂ activation conditions
1-O-Acyl Glucosyl Prodrug Synthesis
Orthogonal protecting group stability
No acyl migration after hydrogenolysis
Synthesis of Nojirimycin and SGLT2 Inhibitors
D-gluco stereochemistry fidelity
Stereochemical integrity at C-2 to C-5 during synthesis

Technical Documentation Hub

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38 linked technical documents
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